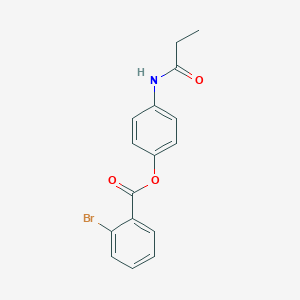

4-(Propionylamino)phenyl 2-bromobenzoate

Description

Propriétés

Formule moléculaire |

C16H14BrNO3 |

|---|---|

Poids moléculaire |

348.19 g/mol |

Nom IUPAC |

[4-(propanoylamino)phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C16H14BrNO3/c1-2-15(19)18-11-7-9-12(10-8-11)21-16(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) |

Clé InChI |

SLFBCBGHXUDVKT-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |

SMILES canonique |

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(Propionylamino)phenyl 2-bromobenzoate, differing primarily in substituents and functional groups:

Compound A : 4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate

- Molecular Formula : C₂₆H₂₅BrN₂O₄

- Key Features: Contains a hydrazono group (-NH-N=) and an isopropyl-methylphenoxy moiety. The 2-bromobenzoate ester is identical to the target compound.

- Functional Implications: The hydrazono group may enhance chelation properties or serve as a reactive site for further derivatization. The bulky isopropyl-methylphenoxy substituent likely reduces solubility in polar solvents compared to the propionylamino group in the target compound .

Compound B : 4-(2-((5-Isopropyl-2-Methylphenoxy)AC)carbohydrazonoyl)phenyl 2-Bromobenzoate

- Key Features: Shares the 2-bromobenzoate ester core. Features a carbohydrazonoyl group linked to an isopropyl-methylphenoxy chain.

- Functional Implications: The carbohydrazonoyl group may confer distinct hydrogen-bonding capabilities, influencing crystallization behavior or biological interactions. Similar to Compound A, steric hindrance from the isopropyl-methylphenoxy group could limit bioavailability in biological systems .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

- The target compound’s smaller size (C₁₆ vs. C₂₆) suggests higher solubility in organic solvents.

- The propionylamino group (-NHCOCH₂CH₃) may improve metabolic stability compared to hydrazono derivatives, which are prone to oxidation .

Critical Research Findings

Stability: The propionylamino group in the target compound confers greater hydrolytic stability compared to the hydrazono groups in Compounds A and B, which are susceptible to acidic or oxidative degradation .

Méthodes De Préparation

Methodology Overview

The initial step involves selective bromination of phenyl derivatives, such as anisole or biphenyl compounds, to introduce bromine atoms at specific positions. The process typically employs bromine (Br₂) in a controlled, two-phase system to enhance selectivity and yield.

Key Process Parameters

- Reagents: Bromine (Br₂), catalysts such as ferric chloride (FeCl₃), and sometimes oxidizing agents like vanadium pentoxide.

- Reaction Conditions: Temperature ranges from 15°C to 50°C, with specific steps often maintained between 15°C and 30°C to optimize selectivity.

- Reaction Time: Varies from 10 minutes to several hours depending on the catalyst concentration and substrate reactivity.

Research Findings

- A patent describes the bromination of anisole derivatives, where bromine is added in a two-phase system with controlled temperature to favor para-bromination, yielding predominantly 4-bromoanisole with yields between 75% and 90%. The process involves neutralization with sodium hydrogen carbonate and removal of residual peroxides via sodium sulfite or heating.

- Bromination reactions are often performed with molecular bromine in the presence of catalysts like ferric chloride, which enhances regioselectivity, especially toward the para position, due to its electrophilic nature.

Data Table 1: Bromination Conditions and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| Brominating agent | Bromine (Br₂) | Used in excess for complete conversion |

| Catalyst | Ferric chloride, vanadium pentoxide | Enhances selectivity and reaction rate |

| Temperature | 15°C to 50°C | Optimal para-selectivity at 15–30°C |

| Reaction time | 10 min to 3 hours | Dependent on substrate and catalyst concentration |

| Yield of para-brominated product | 75% to 90% | High regioselectivity achieved |

Formation of 2-Bromobenzoate Derivative

Esterification and Bromination

The synthesis of 2-bromobenzoate derivatives generally involves esterification of 2-bromobenzoic acid with phenyl or substituted phenyl groups containing amino functionalities. This step can be achieved via classical Fischer esterification or through acyl chloride intermediates.

- Esterification Process: Reaction of 2-bromobenzoic acid with phenol derivatives in the presence of catalytic amounts of sulfuric acid or using coupling agents like DCC (dicyclohexylcarbodiimide).

- Alternative Route: Direct bromination of benzoic acid derivatives followed by esterification.

Research Data

- A patent describes the synthesis of 4-bromo-4'-propylbiphenyl, where biphenyl undergoes acylation with propionyl chloride, followed by bromination at the para position of the phenyl ring using bromine and ferric chloride.

- The process emphasizes mild reaction conditions, avoiding high-temperature heating or toxic reagents, with yields often exceeding 95%.

Data Table 2: Esterification and Bromination

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of phenyl derivative | Bromine, FeCl₃, 15–30°C, 1–3 hours | 75–90 | Para-selectivity, minimal ortho-bromination |

| Esterification of 2-bromobenzoic acid | Phenol derivative, sulfuric acid or DCC, reflux | 85–95 | Mild conditions, high yield |

Synthesis of 4-(Propionylamino)phenyl 2-bromobenzoate

Key Steps

- Preparation of the phenyl amino derivative: The amino group on the phenyl ring is acylated with propionyl chloride or propionic anhydride to form the propionylamino group.

- Esterification: The propionylamino phenyl derivative is then esterified with 2-bromobenzoic acid or its activated derivatives (e.g., acid chloride or anhydride).

Research Findings

- A recent patent details a process where biphenyl is acylated with propionyl chloride in the presence of aluminum chloride, followed by bromination and hydrogenation steps to produce the target compound. The process involves:

Data Table 3: Overall Synthetic Route

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of phenyl amino group | Propionyl chloride, aluminum chloride, 5–10°C | 85–90 | Mild conditions, high selectivity |

| Bromination of phenyl ring | Bromine, FeCl₃, 15–30°C | 75–90 | Para-selectivity, minimal ortho-bromination |

| Esterification with benzoic acid | Phenyl derivative, sulfuric acid, reflux | 85–95 | High yield, straightforward process |

| Hydrogenation (if applicable) | Palladium catalyst, 35–45°C | 90–95 | Used to reduce intermediates, improve purity |

Summary of Key Findings and Recommendations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Propionylamino)phenyl 2-bromobenzoate, and how do structural features influence its reactivity?

- Methodological Answer : The compound’s biphenyl structure (aromatic rings with a propionylamino substituent and bromobenzoate group) provides multiple functionalization sites. A typical synthesis involves coupling 2-bromobenzoic acid derivatives with phenolic amines under esterification conditions (e.g., Steglich esterification or DCC-mediated coupling). The bromine atom at the ortho position enhances electrophilic substitution reactivity, while the propionylamino group may require protection during synthesis to avoid side reactions . Structural analogs like phenacyl benzoates (e.g., 2-(4-bromophenyl)-2-oxoethyl benzoate) suggest that steric hindrance from substituents can influence reaction yields, necessitating optimization of catalysts (e.g., DMAP) and solvents (e.g., DCM/THF) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing 4-(Propionylamino)phenyl 2-bromobenzoate?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the ester linkage (δ ~4.5–5.5 ppm for phenolic protons) and propionylamino group (δ ~1.0–2.5 ppm for CH/CH).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected m/z ~377.2 for CHBrNO).

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, leveraging the bromine atom’s strong UV absorbance .

Q. How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity but may reduce hydrolytic stability. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffered solutions (pH 1–13) can identify degradation pathways. LC-MS monitoring detects debromination or ester hydrolysis products. Comparative studies with non-brominated analogs (e.g., methyl 4-methylbenzoate) highlight bromine’s role in destabilizing the ester bond under basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of brominated aryl esters during cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields often arise from competing side reactions (e.g., proto-debromination). Controlled experiments with Pd catalysts (e.g., Pd(OAc)/XPhos) and varying bases (KCO vs. CsCO) can optimize selectivity. Kinetic studies (e.g., in situ IR monitoring) differentiate between steric effects (ortho-bromine) and electronic effects (aryl ring electron density). X-ray crystallography of intermediates (e.g., Pd-π complexes) provides mechanistic insights .

Q. How can X-ray crystallography elucidate the solid-state conformation of 4-(Propionylamino)phenyl 2-bromobenzoate, and what implications does this have for its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings, hydrogen-bonding networks (e.g., N–H⋯O=C interactions), and halogen bonding (Br⋯O). For example, phenacyl benzoates exhibit planar conformations that favor π-π stacking, which may enhance photostability. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement using software like SHELXL and validation via R-factor (<5%) ensure accuracy. Comparative analysis with non-brominated analogs identifies bromine’s role in packing efficiency .

Q. What in vitro assays are suitable for probing the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition (IC) under physiological pH.

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., serine hydrolases), leveraging the bromine’s halogen-bonding potential.

- SAR Analysis : Compare with analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to correlate substituent effects (e.g., propionylamino vs. chlorophenyl) with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of nucleophilic substitutions involving the bromine atom?

- Methodological Answer : Conflicting outcomes (e.g., SNAr vs. radical pathways) may stem from solvent polarity or initiator presence (e.g., AIBN for radical reactions). Design a matrix of conditions:

- Polar aprotic solvents (DMF, DMSO) with KCO for SNAr.

- Non-polar solvents (toluene) with light/heat for radical pathways.

- Monitor intermediates via F NMR (if fluorine tags are used) or EPR for radical detection. Cross-validate with computational studies (DFT) on transition-state energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.